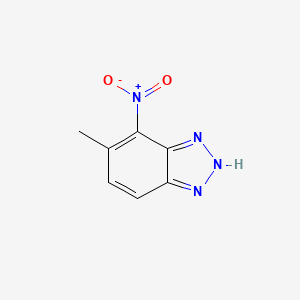

5-methyl-4-nitro-1H-1,2,3-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methyl-4-nitro-1H-1,2,3-benzotriazole: is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by a benzene ring fused with a triazole ring, with a methyl group at the 5-position and a nitro group at the 4-position. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, and have been extensively studied for their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-nitro-1H-1,2,3-benzotriazole typically involves the diazotization of 5-methyl-1,2-phenylenediamine followed by cyclization. The reaction is carried out in the presence of sodium nitrite and acetic acid at low temperatures (5–10°C) to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain product quality and minimize by-products. The crude product is often purified through recrystallization and drying .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-methyl-4-nitro-1H-1,2,3-benzotriazole can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed:

Oxidation: 5-carboxy-4-nitro-1H-1,2,3-benzotriazole.

Reduction: 5-methyl-4-amino-1H-1,2,3-benzotriazole.

Substitution: Various substituted benzotriazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-nitro-1H-1,2,3-benzotriazole is used as an intermediate in the synthesis of other compounds .

While the search results do not provide extensive case studies or detailed research findings specifically for this compound, they do highlight the uses of related compounds such as benzotriazoles and triazoles in various applications:

- Corrosion Inhibition: Methyl-1H-benzotriazole is used as a corrosion inhibitor in several applications, including antifreeze, de-icing solutions, engine oils, hydraulic and brake fluids, metalworking fluids, industrial water treatment systems, and protective coatings . It also prevents corrosion of copper and brass in various corrosive environments .

- Antimicrobial activity: Certain benzotriazole derivatives exhibit antibacterial activity against various bacterial strains . Additionally, 1,2,4-triazole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial properties . Some triazole compounds have shown effectiveness against Staphylococcus aureus and Bacillus subtilis .

- Pharmaceutical Applications: Triazoles are used in medicinal chemistry and chemical biology for various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . Several drugs available in the market contain triazole cores .

Wirkmechanismus

The mechanism of action of 5-methyl-4-nitro-1H-1,2,3-benzotriazole as a corrosion inhibitor involves the formation of a stable coordination complex with metal ions. The triazole ring binds to the metal surface, while the nitro and methyl groups enhance the stability of the protective layer. This prevents the metal from undergoing oxidation and corrosion .

Vergleich Mit ähnlichen Verbindungen

Benzotriazole: Lacks the methyl and nitro groups, used primarily as a corrosion inhibitor.

4-methyl-1H-1,2,3-benzotriazole: Similar structure but lacks the nitro group.

5-methyl-1H-1,2,3-benzotriazole: Lacks the nitro group, used in similar applications as 5-methyl-4-nitro-1H-1,2,3-benzotriazole.

Uniqueness: The presence of both the methyl and nitro groups in this compound enhances its chemical reactivity and stability as a corrosion inhibitor. The nitro group can undergo reduction to form biologically active derivatives, making it more versatile compared to its analogs .

Biologische Aktivität

5-Methyl-4-nitro-1H-1,2,3-benzotriazole (MNB) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

MNB features a unique structure characterized by a benzene ring fused with a triazole ring. Its molecular formula is C7H6N4O2, with a molecular weight of approximately 178.15 g/mol. The presence of both methyl and nitro groups enhances its chemical reactivity and biological activity, making it a subject of interest in various fields such as drug discovery and materials science.

Antimicrobial Activity

MNB has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that compounds similar to MNB exhibit notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have reported the Minimum Inhibitory Concentration (MIC) values for MNB derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains .

Table 1: Antimicrobial Activity of MNB Derivatives

| Compound Name | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| MNB | Staphylococcus aureus | 12.5 - 25 |

| MNB | Escherichia coli | 25 |

| MNB | Pseudomonas fluorescens | 50 |

The antibacterial activity is attributed to the structural features of MNB, which allow it to interact with bacterial membranes and inhibit essential cellular processes.

Antifungal Activity

In addition to its antibacterial properties, MNB exhibits antifungal activity . Studies have shown that MNB derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The introduction of hydrophobic groups into the benzotriazole ring has been linked to enhanced antifungal efficacy .

Table 2: Antifungal Efficacy of MNB Derivatives

| Compound Name | Target Fungi | MIC (μg/mL) |

|---|---|---|

| MNB | Candida albicans | 1.6 - 25 |

| MNB | Aspergillus niger | 12.5 - 25 |

The mechanism of action for antifungal activity often involves disruption of fungal cell membranes or interference with metabolic pathways.

Mechanistic Insights

The biological activity of MNB can be explained through several mechanisms:

- Enzyme Inhibition : MNB has been investigated for its inhibitory effects on specific enzymes critical for microbial survival.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into cell membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that MNB may induce oxidative stress in microbial cells, contributing to its antimicrobial effects .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial effects of various benzotriazole derivatives, including MNB, against clinical strains of bacteria. Results indicated that MNB had comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent .

- Fungal Inhibition : Research focused on the antifungal properties of MNB derivatives revealed significant inhibition against pathogenic fungi, highlighting their potential application in treating fungal infections .

- Toxicological Assessment : An integrated metabolomic study assessed the impact of benzotriazoles on liver function in mice, revealing alterations in metabolic processes and gene expression associated with inflammation and detoxification pathways .

Eigenschaften

IUPAC Name |

5-methyl-4-nitro-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4-2-3-5-6(9-10-8-5)7(4)11(12)13/h2-3H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEWJXYTEMEKTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNN=C2C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.